4-(2-Aminoethyl)-N-ethyl-N-methylbenzenamine

Drug metabolism Cytochrome P450 N-dealkylation

4-(2-Aminoethyl)-N-ethyl-N-methylbenzenamine (CAS 1018614-45-3; molecular formula C₁₁H₁₈N₂, MW 178.27) is a para-substituted phenethylamine derivative bearing an unsymmetrical N-ethyl-N-methyl tertiary aniline motif. It belongs to the broader class of 4-substituted-N-ethyl-N-methylanilines that have been systematically characterized as model substrates for cytochrome P450-mediated C- and N-oxidation mechanistic studies.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
Cat. No. B15094267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)-N-ethyl-N-methylbenzenamine
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCN(C)C1=CC=C(C=C1)CCN
InChIInChI=1S/C11H18N2/c1-3-13(2)11-6-4-10(5-7-11)8-9-12/h4-7H,3,8-9,12H2,1-2H3
InChIKeyNYCPIANTWWEEOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethyl)-N-ethyl-N-methylbenzenamine (CAS 1018614-45-3): A Structurally Differentiated Phenethylamine Building Block for Medicinal Chemistry and Metabolism Research


4-(2-Aminoethyl)-N-ethyl-N-methylbenzenamine (CAS 1018614-45-3; molecular formula C₁₁H₁₈N₂, MW 178.27) is a para-substituted phenethylamine derivative bearing an unsymmetrical N-ethyl-N-methyl tertiary aniline motif . It belongs to the broader class of 4-substituted-N-ethyl-N-methylanilines that have been systematically characterized as model substrates for cytochrome P450-mediated C- and N-oxidation mechanistic studies [1]. The compound features a primary aliphatic amine at the 4-(2-aminoethyl) position, providing a reactive handle for amide bond formation, urea/thiourea synthesis, or reductive amination, while the mixed ethyl/methyl N-substitution pattern confers a dual metabolic liability — susceptibility to both N-demethylation and N-de-ethylation — that is fundamentally absent from symmetrically N,N-dialkylated analogs such as the N,N-dimethyl or N,N-diethyl variants [2]. This distinct structural fingerprint creates quantifiable differentiation in metabolic stability, lipophilicity, and basicity relative to its closest in-class analogs, making it a strategic choice for applications where tunable pharmacokinetics or regioselective derivatization is required.

Why N,N-Dimethyl or N,N-Diethyl Analogs Cannot Substitute 4-(2-Aminoethyl)-N-ethyl-N-methylbenzenamine Without Altering Metabolic Fate and Physicochemical Profile


Generic substitution with either the N,N-dimethyl analog (CAS 52632-05-0) or the N,N-diethyl analog of 4-(2-aminoethyl)-N-ethyl-N-methylbenzenamine introduces a single-point N-dealkylation pathway — exclusively N-demethylation or N-de-ethylation, respectively — whereas the target compound presents two competing metabolic routes (N-demethylation and N-de-ethylation) that produce distinct metabolite profiles [1]. This difference has been quantitatively demonstrated across a series of 4-substituted-N-ethyl-N-methylanilines, where the ratio of N-demethylation to N-de-ethylation products varies as a function of the 4-substituent's electronic character, providing a tunable parameter that symmetrically substituted analogs cannot offer [2]. Furthermore, the unsymmetrical N-ethyl-N-methyl substitution pattern yields an intermediate logP and pKa between the dimethyl and diethyl extremes, directly impacting membrane permeability, microsomal partitioning, and cytochrome P450 binding affinity [3]. For a scientific user selecting a phenethylamine building block for structure-activity relationship (SAR) studies, prodrug design, or metabolite identification, substituting with a symmetrical N,N-dialkyl analog eliminates the mixed-metabolism phenotype and alters both the rate and route of oxidative clearance in ways that cannot be compensated by adjusting the 4-substituent alone.

Head-to-Head Quantitative Differentiation Evidence for 4-(2-Aminoethyl)-N-ethyl-N-methylbenzenamine Versus Closest Analogs


Dual N-Dealkylation Pathways: 4-(2-Aminoethyl)-N-ethyl-N-methylbenzenamine vs. 4-(2-Aminoethyl)-N,N-dimethylaniline

The N-ethyl-N-methyl substituted compound undergoes two distinct oxidative N-dealkylation routes — N-demethylation (yielding the N-ethyl secondary amine metabolite) and N-de-ethylation (yielding the N-methyl secondary amine metabolite) — whereas the N,N-dimethyl analog (CAS 52632-05-0) is restricted to a single N-demethylation pathway (yielding the N-methyl secondary amine) [1]. In in vitro rabbit liver microsomal assays on the structurally analogous 4-substituted-N-ethyl-N-methylaniline series, both N-demethylation and N-de-ethylation products were chromatographically resolved and confirmed by chemical ionization mass spectrometry, while the corresponding N,N-dimethylaniline substrate produced only the N-demethylation product under identical incubation conditions [2]. The ratio of N-demethylation to N-de-ethylation for N-ethyl-N-methylaniline substrates is modulated by the electronic nature of the 4-substituent, as reflected in the apparent Kₘ differences for α-C-oxidation, which correlate with the substrate pKa (r² > 0.8 across the series, p < 0.05) [3].

Drug metabolism Cytochrome P450 N-dealkylation Metabolite identification

pKa-Modulated α-C-Oxidation Kinetics: Electronic Influence of the 4-(2-Aminoethyl) Substituent on Metabolic Regioselectivity

Across a series of 4-substituted-N-ethyl-N-methylanilines, the apparent Kₘ for α-C-oxidation (N-dealkylation) correlates significantly with the substrate pKa (r² > 0.8), with more electron-donating 4-substituents lowering the apparent Kₘ [1]. The 4-(2-aminoethyl) substituent, being a moderately electron-donating group (σₚ ~ −0.1 to −0.15 for the −CH₂CH₂NH₂ moiety when protonated), is predicted to shift the pKa of the tertiary aniline nitrogen upward relative to electron-withdrawing 4-substituted analogs, thereby altering both the Kₘ and the N-demethylation:N-de-ethylation product ratio [2]. In contrast, 4-(2-aminoethyl)-N,N-dimethylaniline lacks the second dealkylation branch entirely, so its metabolic kinetics cannot be parametrically compared on dual-route selectivity. The pKa dependence was absent for N-oxidation (mediated by a flavoprotein amine oxidase), indicating that α-C-oxidation and N-oxidation are differentially regulated pathways, a phenomenon uniquely observable with unsymmetrical N-ethyl-N-methyl substrates [3].

Enzyme kinetics pKa Cytochrome P450 Substrate recognition Oxidative metabolism

Intermediate Lipophilicity as a Differentiation Axis Against N,N-Dimethyl and N,N-Diethyl 4-(2-Aminoethyl)aniline Analogs

The unsymmetrical N-ethyl-N-methyl substitution on the aniline nitrogen provides an intermediate calculated logP between the N,N-dimethyl (lower logP) and N,N-diethyl (higher logP) 4-(2-aminoethyl)aniline analogs. For the core N-ethyl-N-methylaniline scaffold (without the 4-substituent), a calculated logP of 2.162 has been reported, placing it approximately mid-way between N,N-dimethylaniline (calculated logP ~1.8–2.0) and N,N-diethylaniline (calculated logP ~2.8–3.1) [1]. The 4-(2-aminoethyl) substituent, being a polar primary amine, is expected to lower the logP of all three analogs by a consistent increment (~0.8–1.2 log units based on the −CH₂CH₂NH₂ fragment contribution), preserving the relative rank order while shifting absolute values downward [2]. This means the target compound is predicted to have a logP approximately 0.5–0.8 units higher than the N,N-dimethyl analog and approximately 0.5–0.8 units lower than the N,N-diethyl analog, representing a quantifiable lipophilicity gradient that directly impacts passive membrane permeability and microsomal partitioning .

Lipophilicity logP Membrane permeability Physicochemical profiling Drug design

Asymmetric N-Substitution Enables Sequential Chemoselective Derivatization Not Possible with Symmetrical N,N-Dialkyl Analogs

The presence of two chemically distinct N-alkyl groups (ethyl and methyl) on the aniline nitrogen of 4-(2-aminoethyl)-N-ethyl-N-methylbenzenamine creates an inherent chemoselectivity handle for sequential derivatization. The differential steric and electronic environment of the N-ethyl vs. N-methyl substituent means that N-dealkylation conditions can be tuned to selectively remove the methyl group (e.g., via von Braun cyanogen bromide cleavage, which preferentially attacks the less hindered N-methyl group) while leaving the N-ethyl group intact, or vice versa under oxidative conditions [1]. By contrast, 4-(2-aminoethyl)-N,N-dimethylaniline and 4-(2-aminoethyl)-N,N-diethylaniline possess two identical N-alkyl substituents, making it impossible to selectively remove one N-alkyl group without affecting the other [2]. This property is particularly valuable when using the compound as a bifunctional building block where the 4-(2-aminoethyl) primary amine and the N-ethyl-N-methyl tertiary aniline must be orthogonally manipulated in a synthetic sequence — for example, acylating the primary amine while preserving the tertiary aniline for subsequent N-demethylation and further functionalization [3].

Chemoselective synthesis N-dealkylation Protecting group strategy Bifunctional building block Medicinal chemistry

High-Value Application Scenarios for 4-(2-Aminoethyl)-N-ethyl-N-methylbenzenamine Driven by Quantitative Differentiation Evidence


Cytochrome P450 Isoform Phenotyping Probe Substrate with Built-In Dual-Route Metabolic Readout

In drug metabolism laboratories, 4-(2-aminoethyl)-N-ethyl-N-methylbenzenamine can serve as a single-substrate probe for simultaneously assessing N-demethylase and N-de-ethylase activities of a cytochrome P450 isoform panel. Because the compound generates two distinct, chromatographically resolvable N-dealkylation metabolites (N-ethyl and N-methyl secondary amines) [1], a single incubation yields two independent kinetic readouts, enabling isoform activity fingerprinting without the need for multiple probe substrates or sequential assays. This is a capability that the N,N-dimethyl analog cannot replicate, as it produces only one dealkylation product. The pKa-dependent apparent Kₘ established for the N-ethyl-N-methylaniline class [2] further allows researchers to use the 4-substituent as a tuning element to match substrate affinity to the Kₘ range of the isoform under investigation.

Bifunctional Building Block for PROTAC and Heterobifunctional Degrader Synthesis Requiring Orthogonal Amine Reactivity

The compound's three nitrogen centers — primary aliphatic amine (4-(2-aminoethyl)), tertiary aniline nitrogen, and the secondary amine generated after selective N-dealkylation — provide a programmable three-step functionalization sequence. In PROTAC (proteolysis-targeting chimera) synthesis, where a target-protein ligand, a linker, and an E3 ligase ligand must be assembled in a specific connectivity, the 4-(2-aminoethyl) primary amine can be acylated first to install the target-binding warhead; the N-methyl group can then be selectively removed (e.g., via CNBr) to generate a secondary aniline for linker attachment; and the remaining N-ethyl group provides a tertiary amine for modulating physicochemical properties [3]. No symmetrically N,N-dialkylated 4-(2-aminoethyl)aniline analog can support this three-step sequential ligation strategy.

Lipophilicity-Gradient Compound Library Design for CNS Penetration Screening Cascades

Medicinal chemistry programs targeting CNS indications require fine control over logP to balance blood-brain barrier permeability against metabolic clearance and off-target binding. By procuring all three 4-(2-aminoethyl)-N,N-dialkylaniline variants — the N,N-dimethyl (low logP), N-ethyl-N-methyl (intermediate logP, this compound), and N,N-diethyl (high logP) — a research team can construct a matched molecular pair series spanning approximately 1.0–1.6 log units while holding the 4-(2-aminoethyl) warhead constant. The intermediate logP of 4-(2-aminoethyl)-N-ethyl-N-methylbenzenamine (~1.0–1.4 predicted) places it in the optimal range for CNS drug-like properties (logP 1–3), whereas the N,N-dimethyl analog may fall below and the N,N-diethyl analog may exceed this window, making the target compound the best-centered member of the series for initial CNS lead identification [1][2].

In Vitro Metabolism Model Substrate for Differentiating CYP-Mediated vs. Flavin Monooxygenase-Mediated N-Oxidation in Species Comparison Studies

The N-ethyl-N-methyl substitution pattern has been extensively validated as a model system for distinguishing cytochrome P450-dependent α-C-oxidation (N-dealkylation) from flavoprotein amine oxidase-dependent N-oxidation, with the two pathways showing different inhibitor sensitivity profiles, species dependence, and tissue distribution [2][3]. For a preclinical development team conducting cross-species metabolite profiling (rat, dog, human liver microsomes), this compound provides a validated probe with established analytical methods (GLC-MS with chemical ionization) for quantifying all three metabolite classes — N-demethylated, N-de-ethylated, and N-oxide products — from a single incubation. The dual dealkylation routes also allow the simultaneous assessment of species differences in N-demethylase vs. N-de-ethylase activity ratios, which is not possible with N,N-dimethylaniline probes that report only on N-demethylation.

Quote Request

Request a Quote for 4-(2-Aminoethyl)-N-ethyl-N-methylbenzenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.